2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H9NO3 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which are useful as drug precursors or perspective ligands .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis
The molecular structure of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is planar . The compound forms hydrogen-bonded sheets parallel to the direction via intermolecular N—H O and O—H O hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid include a molecular weight of 215.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” derivatives are useful as drug precursors or perspective ligands . They are structural units of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis, adenosine A2B receptor antagonists, inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase, highly selective noncovalent inhibitors of T790M double mutants of EGFR, antitubercular agents, and compounds exhibiting antimicrobial and cytotoxic activities .
- Method : The compound is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results : The resulting derivatives have shown potential in various therapeutic applications, including rheumatoid arthritis treatment, antimicrobial and cytotoxic activities .
Catalysis
- Field : Organic Chemistry
- Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent .
Dye Synthesis
- Field : Dye Chemistry
- Application : Azo dye derivatives incorporating heterocyclic scaffolds like “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” have shown various biological and pharmacological applications .
Research Chemical
- Field : Chemistry
- Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is a useful research chemical .
Ligand in Coordination Chemistry
- Field : Coordination Chemistry
- Application : “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent . It can act as a ligand to form complexes with various metals.
Unique Chemical for Early Discovery Research
properties
IUPAC Name |
2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-7-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFTTYLYTCCJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377612 | |
Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
56162-63-1 | |
Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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